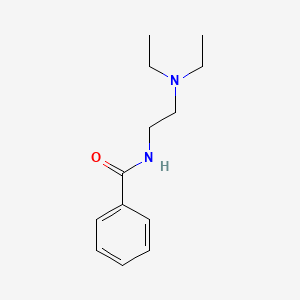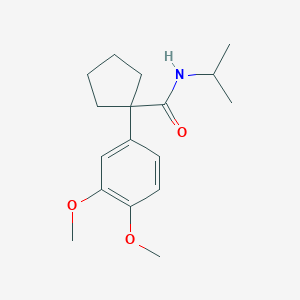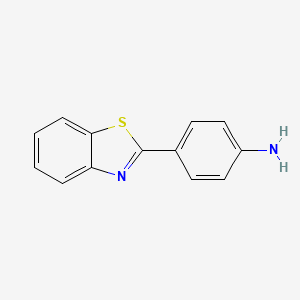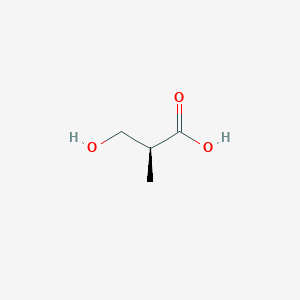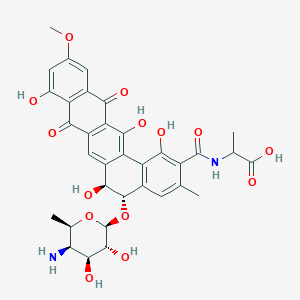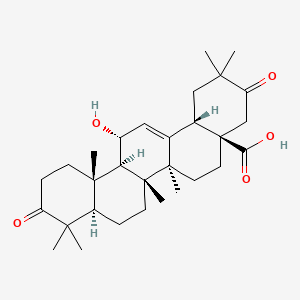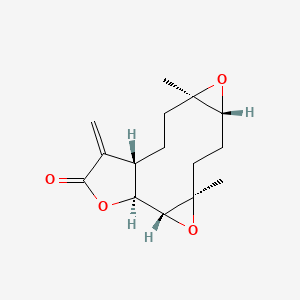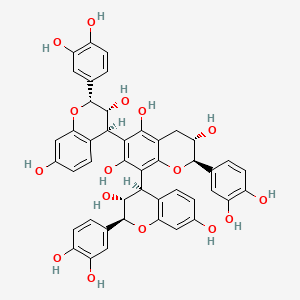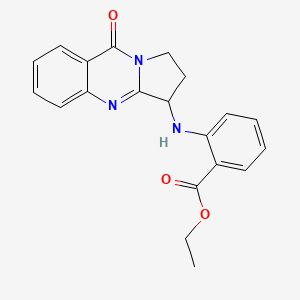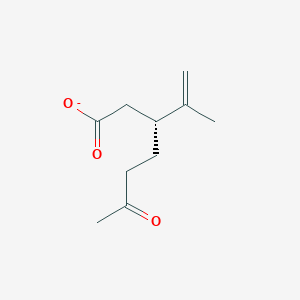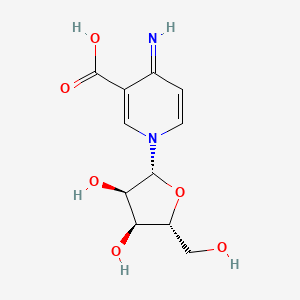
Clitidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clitidine is a pyridine nucleoside comprising 4-imino-1,4-dihydro-3-pyridinecarboxylic acid as the nucleobase having the beta-ribofuranosyl moiety attached at position 1. A toxin produced by poisonous mushrooms. It has a role as a toxin and a fungal metabolite. It is a pyridine nucleoside, an imine and a pyridinemonocarboxylic acid. It derives from a D-ribosylnicotinic acid.
Applications De Recherche Scientifique
1. Therapeutic Applications in Cancer Survivors Clitidine has been studied for its potential therapeutic applications, particularly in addressing sexual dysfunction in cancer survivors. A pilot study investigated the efficacy of a clitoral therapy device (Eros Therapy) in alleviating sexual dysfunction in irradiated cervical cancer patients. The study reported significant improvements in sexual desire, arousal, lubrication, orgasm, sexual satisfaction, and reduced pain, indicating that Clitidine may be beneficial in addressing sexual dysfunction post-radiotherapy in cervical cancer patients (Schroder et al., 2005).
2. Analytical Methods in Toxicology Clitidine has also been a subject of study in the field of toxicology. Research has established a high-throughput analytical method for determining Clitidine in Paralepistopsis acromelalga, a poisonous mushroom, using hydrophilic interaction liquid chromatography–tandem mass spectrometry. This method is crucial for identifying the causative toxic mushroom in poisoning cases, indicating its importance in forensic toxicology (Wurita et al., 2019).
3. Molecular Biology and Immunohistochemistry In the field of molecular biology and immunohistochemistry, Clitidine's role has been explored to understand female sexual function. A study focusing on the expression of cAMP and cGMP-phosphodiesterase isoenzymes in the human clitoris provided insights into the regulatory function of these enzymes in cyclic nucleotide-mediated control of smooth muscle tone. This research is pivotal in understanding the biochemical pathways involved in female sexual response (Oelke et al., 2006).
4. Pharmacological Interventions for Sexual Dysfunction Furthermore, Clitidine's role in pharmacological interventions for sexual dysfunction has been highlighted in various studies. For instance, a pilot study assessed the hemodynamic status of clitoral erectile tissues in postmenopausal women with sexual dysfunction under hormone therapy. The study found that Clitidine significantly increased clitoral circulation and improved sexual function, demonstrating its potential in treating female sexual dysfunction (Nappi et al., 2006).
Propriétés
Numéro CAS |
63592-84-7 |
|---|---|
Nom du produit |
Clitidine |
Formule moléculaire |
C11H14N2O6 |
Poids moléculaire |
270.24 g/mol |
Nom IUPAC |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-iminopyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H14N2O6/c12-6-1-2-13(3-5(6)11(17)18)10-9(16)8(15)7(4-14)19-10/h1-3,7-10,12,14-16H,4H2,(H,17,18)/t7-,8-,9-,10-/m1/s1 |
Clé InChI |
FYEBWHCXONMZDU-ZYUZMQFOSA-N |
SMILES isomérique |
C1=CN(C=C(C1=N)C(=O)O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
SMILES |
C1=CN(C=C(C1=N)C(=O)O)C2C(C(C(O2)CO)O)O |
SMILES canonique |
C1=CN(C=C(C1=N)C(=O)O)C2C(C(C(O2)CO)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




